molecular formula C22H25N3O3S B11471273 2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide

2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide

Cat. No.: B11471273
M. Wt: 411.5 g/mol
InChI Key: BRFMLNLESVQPSL-UHFFFAOYSA-N
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Description

2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide is a complex organic compound that features a unique structure combining adamantane, thiazole, and benzamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of adamantane with isocyanates to form adamantane carbamoyl intermediates. These intermediates are then reacted with benzoyl chloride derivatives to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to disrupt viral replication, while the thiazole ring can interact with various enzymes and receptors. The benzamide structure may contribute to the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Adamantan-1-yl)carbamoyl]benzoic acid
  • 2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid
  • 2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles
  • 2-(Adamantan-1-yl)-5-aryltetrazoles

Uniqueness

Compared to these similar compounds, 2-{[(Adamantan-1-YL)carbamoyl]methoxy}-N-(1,3-thiazol-2-YL)benzamide stands out due to the presence of the thiazole ring, which imparts unique biological activities and chemical properties. This structural feature may enhance its potential as a therapeutic agent and its versatility in various applications .

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C22H25N3O3S/c26-19(25-22-10-14-7-15(11-22)9-16(8-14)12-22)13-28-18-4-2-1-3-17(18)20(27)24-21-23-5-6-29-21/h1-6,14-16H,7-13H2,(H,25,26)(H,23,24,27)

InChI Key

BRFMLNLESVQPSL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=CC=CC=C4C(=O)NC5=NC=CS5

Origin of Product

United States

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